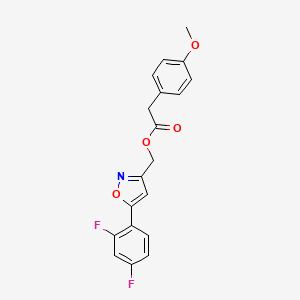

![molecular formula C12H16ClNO B2602006 {2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride CAS No. 2044796-74-7](/img/structure/B2602006.png)

{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

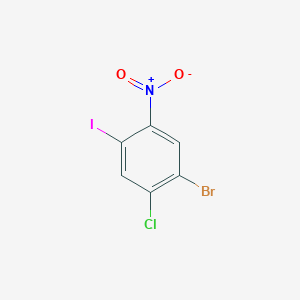

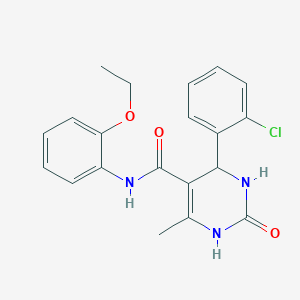

“{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride” is an organic compound with the IUPAC name (2-azabicyclo[2.1.1]hexan-1-yl)(phenyl)methanol hydrochloride . It has a molecular weight of 225.72 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO.ClH/c14-11(10-4-2-1-3-5-10)12-6-9(7-12)8-13-12;/h1-5,9,11,13-14H,6-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound appears as a powder . The storage temperature is room temperature .Applications De Recherche Scientifique

Stereoselective Synthesis and Rearrangements

- This compound is involved in stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. Key rearrangements are initiated using agents like Selectfluor and Deoxo-Fluor for transforming iodides to alcohols and alcohols to fluorides, respectively. This has applications in organic synthesis and medicinal chemistry (Krow et al., 2004).

Reactions with Dicyanofumarates

- The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with 2,3-dicyanofumarates leads to mixtures of cis- and trans-2,3-dicyano-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylates. This demonstrates its utility in creating structurally diverse compounds (Mlostoń et al., 2009).

Synthesis from Cyclobutanone

- The synthesis of 2-azabicyclo[2.1.1]hexanes, containing the skeleton of naturally occurring insect antifeedants, is achieved by imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization (Stevens & Kimpe, 1996).

Novel Synthesis Methods

- Efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, using a photochemical method. This showcases an alternative approach to producing such compounds (Lescop et al., 2001).

Functionalized Synthons

- The compound is used in the synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines. This has implications for creating a variety of novel molecules (Krow et al., 2002).

Nucleophilic Displacement Route

- This compound is involved in nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes, leading to the creation of difunctionalized variants. This process is significant in the development of specialized chemical entities (Krow et al., 2009).

Antiviral Activity

- Certain tricyclic compounds with a unique amine moiety, related to this chemical structure, have shown potent anti-influenza A virus activity. This suggests potential pharmacological applications (Oka et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

2-azabicyclo[2.1.1]hexan-1-yl(phenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-11(10-4-2-1-3-5-10)12-6-9(7-12)8-13-12;/h1-5,9,11,13-14H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPCDXRFOGJSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(NC2)C(C3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

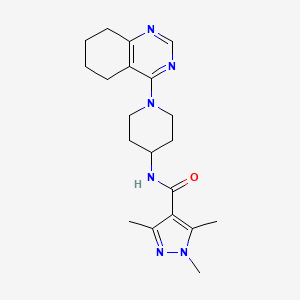

![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)

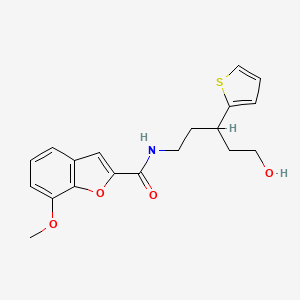

![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)

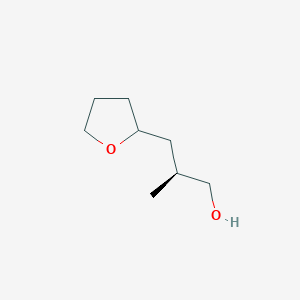

![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)